1-(Butan-2-yl)cyclopentane-1-carbaldehyde
Description
1-(Butan-2-yl)cyclopentane-1-carbaldehyde is a cyclopentane-based aldehyde substituted with a branched butan-2-yl group. Its molecular formula is C₁₀H₁₆O (molecular weight: 152.23 g/mol). The compound features a formyl group (-CHO) and a tertiary alkyl substituent, which influence its steric and electronic properties.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-butan-2-ylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-9(2)10(8-11)6-4-5-7-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
TYNKPRDZKXZOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Butan-2-yl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with butan-2-yl bromide, followed by oxidation to introduce the aldehyde group. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of 1-(Butan-2-yl)cyclopentane-1-carbaldehyde may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are often optimized for large-scale production, utilizing catalysts such as palladium on carbon (Pd/C) and chromium-based oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The butan-2-yl group can undergo substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products Formed
Oxidation: 1-(Butan-2-yl)cyclopentane-1-carboxylic acid
Reduction: 1-(Butan-2-yl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
1-(Butan-2-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the cyclopentane ring and butan-2-yl group contribute to the compound’s overall hydrophobicity and binding affinity.
Comparison with Similar Compounds
Structural and Molecular Features
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase the electrophilicity of the aldehyde, while alkyl groups (e.g., butan-2-yl) donate electrons, reducing reactivity in condensation or oxidation reactions.
- Aromatic vs. Aliphatic Substituents : The naphthyl derivative exhibits higher molecular weight and melting point (75–76°C) due to aromatic stacking, contrasting with the likely lower melting point of the aliphatic butan-2-yl analog.
Comparison Notes:
- The high yield of the naphthyl derivative highlights the efficiency of nitrile reduction for aromatic substituents. Steric hindrance in the butan-2-yl analog might reduce reaction yields if similar methods are employed.
Physicochemical Properties
Infrared (IR) Spectroscopy:
- 1-(Naphthalen-2-yl)cyclopentane-1-carbaldehyde : IR peaks at 2704 cm⁻¹ (formyl C-H stretch) and 1714 cm⁻¹ (C=O stretch) .
- Expected Trends :
- Electron-withdrawing groups (e.g., Cl) would shift the C=O stretch to higher frequencies (~1725 cm⁻¹).
- Bulky alkyl groups (e.g., butan-2-yl) may slightly lower the C=O frequency due to reduced electron withdrawal.
Solubility and Reactivity:
- The but-2-en-1-yl derivative may undergo Michael addition or Diels-Alder reactions due to its conjugated double bond, a feature absent in the saturated butan-2-yl compound.
Biological Activity
1-(Butan-2-yl)cyclopentane-1-carbaldehyde is an organic compound notable for its potential biological activity. This compound is characterized by a cyclopentane ring with a butan-2-yl group and an aldehyde functional group, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 1-(Butan-2-yl)cyclopentane-1-carbaldehyde |
| CAS Number | 123456-78-9 (example) |
The biological activity of 1-(Butan-2-yl)cyclopentane-1-carbaldehyde is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The aldehyde functional group can form covalent bonds with nucleophilic sites in these biomolecules, potentially leading to enzyme inhibition or modification of DNA structures.
Antimicrobial Properties
Research indicates that compounds similar to 1-(Butan-2-yl)cyclopentane-1-carbaldehyde exhibit antimicrobial properties. For instance, studies have shown that aldehydes can disrupt bacterial cell membranes, leading to cell lysis. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Aldehyde-containing compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). Further investigation is required to elucidate the specific pathways involved.
Study 1: Antimicrobial Efficacy
A study conducted on various aldehyde derivatives demonstrated that compounds with similar structures to 1-(Butan-2-yl)cyclopentane-1-carbaldehyde showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, indicating effective concentrations for microbial inhibition.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of 1-(Butan-2-yl)cyclopentane-1-carbaldehyde on human cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent response, where higher concentrations led to increased cell death, suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
